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Compound of Interest

Compound Name: OXA 06 dihydrochloride

Cat. No.: B1191921

Get Quote

Executive Summary
OXA-06 dihydrochloride (OXA-06 HCl) is a high-affinity, ATP-competitive small molecule

inhibitor targeting the serine/threonine kinases ROCK1 (Rho-associated coiled-coil containing

protein kinase 1) and ROCK2. By blocking the catalytic activity of ROCK, OXA-06 disrupts the

RhoA-ROCK signaling axis, a critical regulator of cytoskeletal dynamics, cell migration, and

metastasis.

Primary Target: ROCK1 / ROCK2 (Pan-ROCK inhibition).[1]

Potency: IC

10 nM (Kinase assay).

Key Phenotype: Suppression of stress fiber formation, inhibition of anchorage-independent

growth, and reduction of metastatic invasion in solid tumors (e.g., NSCLC, Pancreatic).

Chemical Identity & Physicochemical Profile
Researchers must account for the salt form and solubility profile when designing stock

solutions.
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Property Specification

Chemical Name

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-

yl)phenyl]methyl]benzenemethanamine

dihydrochloride

Code OXA-06 HCl

CAS No.
1825455-91-1 (dihydrochloride); 944955-32-2

(free base)

Molecular Weight 404.31 g/mol

Solubility
Soluble in DMSO (up to ~100 mM) and Water

(limited).[2]

Core Scaffold
7-Azaindole (Pyrrolo[2,3-b]pyridine) – Critical for

ATP-mimetic binding.

Mechanism of Action (MoA)
Molecular Binding Mechanism
OXA-06 functions as a Type I Kinase Inhibitor.

ATP Competition: The 7-azaindole core of OXA-06 mimics the adenine ring of ATP. It

occupies the ATP-binding pocket located between the N-terminal and C-terminal lobes of the

ROCK kinase domain.

Hinge Interaction: The nitrogen atoms in the pyrrolo-pyridine scaffold form hydrogen bonds

with the hinge region of the kinase, effectively locking the enzyme in an inactive state.

Steric Blockade: The benzylamine tail extends into the hydrophobic pocket, preventing the

transfer of the

-phosphate from ATP to the substrate (e.g., MYPT1, LIMK).

Signaling Pathway Interference
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ROCK is the primary effector of the small GTPase RhoA. Inhibition by OXA-06 cascades

through two distinct pathways governing actin cytoskeleton dynamics:

The MYPT1/MLC Pathway (Contractility):

Normal State: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at

Thr696/Thr853, inhibiting the phosphatase. This keeps Myosin Light Chain (MLC)

phosphorylated, promoting actomyosin contraction.

OXA-06 Effect: Inhibits ROCK

Reactivates MYPT1

Dephosphorylates MLC

Loss of contractile force.

The LIMK/Cofilin Pathway (Polymerization):

Normal State: ROCK phosphorylates and activates LIMK (LIM Kinase), which in turn

phosphorylates Cofilin (inactivating it). Inactive Cofilin cannot sever actin filaments,

stabilizing stress fibers.

OXA-06 Effect: Inhibits ROCK

Inactivates LIMK

Activates Cofilin (unphosphorylated)

Increased actin severing

Disassembly of stress fibers.

Pathway Visualization
The following diagram illustrates the specific intervention points of OXA-06 within the Rho

signaling cascade.
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Caption: OXA-06 blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, collapsing the

actin cytoskeleton.

Experimental Protocols & Validation
To confirm OXA-06 activity in your specific model system, use the following self-validating

protocols.

Biomarker Validation (Western Blot)
Objective: Confirm cellular target engagement by measuring the phosphorylation status of

downstream substrates (MYPT1 and Cofilin).

Protocol:

Seeding: Plate cells (e.g., A549, PANC-1) at

cells/well in 6-well plates. Allow attachment (24h).

Starvation: Serum-starve cells for 12–16 hours to reduce basal kinase activity (optional but

recommended for cleaner signal).

Treatment:

Vehicle Control (DMSO < 0.1%).

OXA-06 Dose Response: 10 nM, 100 nM, 1 µM, 10 µM.

Incubation: 1 to 4 hours (ROCK signaling is rapid).

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na

VO

, NaF). Lyse in RIPA buffer.

Detection:

Primary Antibodies: Anti-p-MYPT1 (Thr696 or Thr853), Anti-p-Cofilin (Ser3).
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Loading Controls: Total MYPT1, Total Cofilin, GAPDH/Actin.

Expected Result: A dose-dependent decrease in p-MYPT1 and p-Cofilin bands relative to

total protein.

Functional Invasion Assay (Transwell)
Objective: Quantify the physiological impact of OXA-06 on cancer cell invasion.

Protocol:

Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (1 mg/mL).

Treatment: Pre-treat cells with OXA-06 (e.g., 100 nM) or DMSO for 30 mins.

Seeding: Seed

cells in serum-free media (containing OXA-06) into the upper chamber.

Chemoattractant: Add media + 10% FBS to the lower chamber.

Incubation: 24 hours at 37°C.

Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal

Violet). Count or elute dye for OD measurement.

Validity Check: The inhibitor should reduce invasion by >50% at concentrations where cell

viability (MTT assay) is unaffected, proving the effect is anti-migratory, not cytotoxic.

Data Summary: Potency & Selectivity
The following data points serve as benchmarks for assay validation.
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Target IC50 (nM) Biological Relevance

ROCK1 ~10
Primary target; regulates

actomyosin contractility.

ROCK2 ~10
Isoform; regulates

phagocytosis and cell polarity.

MRCK > 1000

Related kinase (Myotonic

Dystrophy Kinase-related

Cdc42-binding kinase). High

selectivity against MRCK is a

key feature of OXA-06 vs.

older inhibitors.

PKA > 10,000
Protein Kinase A (often an off-

target of ROCK inhibitors).

Experimental Workflow Visualization
Use this logic flow to design your study pipeline.
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Caption: Integrated workflow for validating OXA-06 mechanism and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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